GS-566500

Description

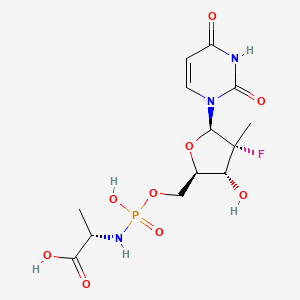

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-hydroxyphosphoryl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN3O9P/c1-6(10(20)21)16-27(23,24)25-5-7-9(19)13(2,14)11(26-7)17-4-3-8(18)15-12(17)22/h3-4,6-7,9,11,19H,5H2,1-2H3,(H,20,21)(H,15,18,22)(H2,16,23,24)/t6-,7+,9+,11+,13+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOYKQCZOTUPGRY-UARFSYEXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NP(=O)(O)OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NP(=O)(O)OC[C@@H]1[C@H]([C@@]([C@@H](O1)N2C=CC(=O)NC2=O)(C)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN3O9P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1233335-78-8 | |

| Record name | GS-566500 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1233335788 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | GS-566500 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8C9Y1F217H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Formation Pathways of Gs 566500 from Parent Nucleotide Prodrugs

Generation from Sofosbuvir (B1194449) (GS-7977 / PSI-7977) Metabolism

Sofosbuvir, a cornerstone in the treatment of Hepatitis C virus (HCV), is a phosphoramidate (B1195095) prodrug that must undergo intracellular metabolism to exert its antiviral effect. A key step in this activation process is the conversion of Sofosbuvir to the intermediate metabolite GS-566500. researchgate.netnih.gov This transformation primarily occurs within hepatic cells and is mediated by specific enzymatic hydrolysis.

Enzymatic Hydrolysis via Carboxylesterase 1 (hCE1) Activity in Hepatic Cells

One of the primary enzymes responsible for the initial metabolic conversion of Sofosbuvir is human Carboxylesterase 1 (hCE1). researchgate.netnih.gov This enzyme, highly expressed in the liver, catalyzes the hydrolysis of the carboxyl ester moiety of the Sofosbuvir molecule. researchgate.net This enzymatic action effectively removes the ethyl ester group, leading directly to the formation of this compound. researchgate.netnih.gov

Enzymatic Hydrolysis via Cathepsin A (CatA) Activity in Hepatic Cells

In addition to hCE1, Cathepsin A (CatA) is another key enzyme involved in the hepatic metabolism of Sofosbuvir to this compound. researchgate.netnih.gov Similar to hCE1, CatA facilitates the hydrolysis of the carboxyl ester bond within the Sofosbuvir structure. researchgate.net The concurrent action of both hCE1 and CatA ensures the efficient conversion of the parent drug into the essential intermediate, this compound, within the target hepatocytes. researchgate.netnih.gov

Generation from GS-9851 (PSI-7851) Metabolism

GS-9851, another phosphoramidate nucleotide prodrug, also serves as a precursor to this compound. GS-9851 is a diastereomeric mixture containing Sofosbuvir (GS-7977). researchgate.netresearchgate.net Its metabolism, therefore, mirrors that of Sofosbuvir in the initial stages.

Hydrolysis of Carboxyl Ester to Form this compound

The metabolic conversion of GS-9851 to this compound is achieved through the hydrolysis of its carboxyl ester group. researchgate.netasm.org This process is catalyzed by the same hepatic enzymes responsible for Sofosbuvir metabolism, namely Carboxylesterase 1 (hCE1) and Cathepsin A (CatA). researchgate.net In vitro studies have demonstrated that upon entering the plasma and subsequently the hepatocytes, both diastereoisomers of GS-9851 undergo this enzymatic hydrolysis to yield the common intermediate, this compound. researchgate.netresearchgate.net

Position of this compound within the Phosphoramidate Prodrug Activation Pathway

The formation of this compound is a critical juncture in the metabolic activation pathway of phosphoramidate prodrugs like Sofosbuvir and GS-9851. acs.org This pathway is designed to efficiently deliver the active nucleoside monophosphate into the target cell, bypassing the often-inefficient initial phosphorylation step of the parent nucleoside. acs.orgnih.gov

Following its formation from the parent prodrug, this compound is further metabolized. nih.gov The subsequent step involves the cleavage of the phosphoramidate bond by the histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). researchgate.net This action releases the monophosphate of the nucleoside analog, GS-606965. researchgate.netasm.org This monophosphate is then sequentially phosphorylated by cellular kinases to the active triphosphate form, GS-461203, which functions as a potent inhibitor of the HCV NS5B RNA-dependent RNA polymerase. researchgate.netnih.govresearchgate.net Alternatively, this compound can be metabolized to the inactive nucleoside metabolite GS-331007. researchgate.netasm.org

The strategic design of the phosphoramidate prodrug, therefore, positions this compound as a pivotal intermediate, bridging the initial hydrolysis of the parent compound and the subsequent steps leading to the pharmacologically active triphosphate.

Interactive Data Table: Key Molecules in the Formation of this compound

| Compound Name | Alternate Name(s) | Role in Pathway |

| This compound | PSI-352707 | Intermediate metabolite |

| Sofosbuvir | GS-7977 / PSI-7977 | Parent prodrug |

| GS-9851 | PSI-7851 | Parent prodrug (diastereomeric mixture) |

| GS-331007 | PSI-6206 | Inactive nucleoside metabolite |

| GS-606965 | PSI-7411 | Uridine (B1682114) monophosphate analog |

| GS-461203 | PSI-7409 | Active triphosphate metabolite |

| hCE1 | Carboxylesterase 1 | Enzyme |

| CatA | Cathepsin A | Enzyme |

| HINT1 | Histidine triad nucleotide-binding protein 1 | Enzyme |

Subsequent Metabolic Conversions of Gs 566500 and Active Metabolite Generation

Hydrolysis of GS-566500 to Monophosphate Forms (e.g., GS-606965)

Following the initial hydrolysis of sofosbuvir (B1194449) by hepatic enzymes like cathepsin A (CatA) or carboxylesterase 1 (CES1) to form this compound, the latter undergoes further hydrolysis. natap.orgeuropa.eunih.govresearchgate.netmdpi.comfda.govfda.gov This step involves the cleavage of the phosphoramidate (B1195095) bond in this compound, resulting in the release of an amino acid (alanine) and the formation of a nucleoside analog monophosphate, specifically GS-606965 (formerly PSI-7411). natap.orgeuropa.eumdpi.comeuropa.euncats.io

The hydrolysis of this compound to GS-606965 is catalyzed by the enzyme histidine triad (B1167595) nucleotide binding protein 1 (HINT1). natap.orgeuropa.eunih.govresearchgate.netmdpi.comfda.govfda.goveuropa.eu HINT1 is responsible for cleaving the phosphoramidate linkage within the this compound molecule. natap.orgeuropa.eufda.govfda.goveuropa.eu This enzymatic activity is a crucial step in the pathway leading to the formation of the active triphosphate. natap.orgeuropa.eufda.govfda.gov In vitro studies have characterized the apparent catalytic efficiency (kcat/Km) of HINT1 for this compound hydrolysis. pmda.go.jp

Phosphorylation Cascade to the Pharmacologically Active Triphosphate (e.g., GS-461203)

GS-606965, the nucleoside monophosphate generated from the hydrolysis of this compound, then undergoes sequential phosphorylation steps to become the pharmacologically active triphosphate form, GS-461203 (formerly PSI-7409). natap.orgeuropa.eunih.govresearchgate.netmdpi.comncats.io GS-461203 is the active antiviral agent that inhibits the HCV NS5B RNA-dependent RNA polymerase. europa.eunih.govmims.com

The phosphorylation of GS-606965 to the active triphosphate involves cellular nucleotide kinases. natap.orgeuropa.eumdpi.comfda.govfda.gov Specifically, uridine (B1682114) monophosphate-cytidine monophosphate kinase (UMP-CMPK) and nucleoside diphosphate (B83284) kinase (NDPK) are implicated in this process. natap.orgeuropa.eumdpi.comfda.govfda.govresearchgate.net UMP-CMPK catalyzes the initial phosphorylation of the monophosphate (GS-606965) to the diphosphate intermediate. natap.orgeuropa.eumdpi.comfda.govfda.govresearchgate.net Subsequently, NDPK catalyzes the final phosphorylation step, converting the diphosphate to the active triphosphate, GS-461203. natap.orgeuropa.eumdpi.comfda.govfda.govresearchgate.net In vitro studies have provided data on the kinetic parameters (kcat and Km) for the phosphorylation of GS-606965 by UMP-CMPK and the phosphorylation of the diphosphate intermediate (GS-607596) by NDPK. pmda.go.jp

As part of the phosphorylation cascade, GS-606965 is converted to a nucleotide diphosphate intermediate, referred to as GS-607596. nih.govresearchgate.netpmda.go.jp This conversion is catalyzed by UMP-CMP kinase. natap.orgeuropa.eumdpi.comfda.govfda.govresearchgate.net GS-607596 then serves as the substrate for NDPK in the final step of activation to the triphosphate. natap.orgeuropa.eumdpi.comfda.govfda.govresearchgate.net

Diversion to Inactive Nucleoside Metabolites (e.g., GS-331007)

While a portion of this compound is channeled towards the formation of the active triphosphate, another significant metabolic pathway leads to the formation of an inactive nucleoside metabolite, GS-331007 (formerly PSI-6206). europa.eunih.govnih.govresearchgate.netmdpi.comfda.govncats.io GS-331007 is the predominant circulating metabolite of sofosbuvir, often accounting for the majority of systemic drug exposure. europa.eunih.govnih.govresearchgate.netfda.govfda.govtga.gov.aunih.govasm.orgtga.gov.aunih.gov This metabolite is formed through a dephosphorylation process from the monophosphate form (GS-606965). wikipedia.orgmdpi.comfda.govresearchgate.net Unlike GS-606965, GS-331007 cannot be efficiently rephosphorylated to the active triphosphate and thus lacks antiviral activity against HCV in vitro. nih.govfda.govfda.govmims.comresearchgate.net Studies have shown that GS-331007 has a significantly longer elimination half-life compared to sofosbuvir and this compound. wikipedia.orgeuropa.eunih.govresearchgate.netfda.govasm.orgnih.gov

Metabolic Pathway of this compound

| Step | Precursor Compound | Enzyme Involved (Examples) | Product Compound(s) | Activity |

|---|---|---|---|---|

| Hydrolysis of Phosphoramidate Bond | This compound | HINT1 | GS-606965 + Alanine | Intermediate |

| First Phosphorylation | GS-606965 | UMP-CMPK | GS-607596 | Intermediate |

| Second Phosphorylation | GS-607596 | NDPK | GS-461203 | Active |

Pharmacokinetic Parameters of Select Metabolites

| Compound | Time to Peak Plasma Concentration (Tmax) | Elimination Half-life (t½) | Primary Route of Elimination |

|---|---|---|---|

| This compound | 1.5 - 3.0 hours nih.govresearchgate.net | 2.0 - 3.0 hours nih.govresearchgate.netasm.orgnih.gov | Renal (minor) europa.eu |

Molecular Mechanisms of Action Mediated by Gs 566500 S Downstream Metabolites

Inhibition of Viral RNA-Dependent RNA Polymerase (RdRp) Activity

The primary mechanism by which the downstream active metabolite of GS-566500 exerts its antiviral effect is through the potent and specific inhibition of the viral RNA-dependent RNA polymerase (RdRp). This enzyme is critical for the replication of the viral genome. The active metabolite, GS-461203, acts as a competitive inhibitor of the natural nucleotide substrates.

The active metabolite, GS-461203, is a uridine (B1682114) nucleotide analog that specifically targets the non-structural protein 5B (NS5B) RNA-dependent RNA polymerase of the Hepatitis C virus (HCV). The NS5B polymerase is an essential enzyme for HCV replication, responsible for synthesizing new viral RNA genomes. GS-461203 mimics the natural uridine triphosphate and is recognized by the viral polymerase. Its incorporation into the growing RNA strand effectively blocks the enzyme's function. This targeted action against the viral polymerase is a key reason for the high efficacy and favorable safety profile of the parent drug, Sofosbuvir (B1194449), as it does not significantly inhibit human DNA or RNA polymerases.

Mechanism of Chain Termination During Viral RNA Replication

Once the HCV NS5B polymerase incorporates the active metabolite, GS-461203, into the nascent viral RNA chain, it acts as a chain terminator. The structure of GS-461203, once integrated, prevents the addition of subsequent nucleotides, thereby halting the elongation of the RNA strand. This premature termination of RNA synthesis disrupts the production of viable viral genomes, ultimately inhibiting viral replication. The steric hindrance caused by the modified structure of the incorporated analog prevents the formation of a phosphodiester bond with the next incoming nucleotide, leading to the cessation of the replication process.

Evolutionary Conservation of Viral Enzyme Target Sites and Implications for Broad-Spectrum Activity

The catalytic active site of the HCV NS5B polymerase is highly conserved across different HCV genotypes. This evolutionary conservation is crucial for the enzyme's function and, consequently, makes it an excellent target for antiviral drugs aiming for broad-spectrum activity. The high degree of sequence and structural similarity in the active site among various HCV genotypes means that an inhibitor like GS-461203 can effectively bind to and block the polymerase activity regardless of the specific genotype infecting the patient. This characteristic is a significant advantage, as it allows for a pan-genotypic therapeutic approach, simplifying treatment regimens for chronic hepatitis C. The conservation of this target site is a key factor in the broad-spectrum antiviral activity observed with the parent compound, Sofosbuvir.

Preclinical Research Methodologies and Findings on Gs 566500 Metabolism

In Vitro Studies of Metabolic Transformation

In vitro studies utilizing liver cells and cellular fractions have been instrumental in defining the metabolic transformations of sofosbuvir (B1194449) and the subsequent formation and metabolism of GS-566500.

Use of Primary Human Hepatocytes for Metabolic Pathway Elucidation

Studies using primary human hepatocytes have shown that sofosbuvir is rapidly converted to this compound through the hydrolysis of the carboxyl ester moiety. This hydrolysis is catalyzed by hepatic enzymes, specifically human cathepsin A (CatA) and carboxylesterase 1 (CES1). nih.goveuropa.eufda.govnih.gov this compound is described as an inactive, nonisomeric intermediate form. nih.govasm.org Further metabolism of this compound in human hepatocytes involves its conversion to either the inactive nucleoside metabolite GS-331007 or a uridine (B1682114) monophosphate, GS-606965. nih.govasm.org This conversion from this compound is mediated by histidine triad (B1167595) nucleotide-binding protein 1 (HINT1). nih.govmdpi.com GS-606965 is subsequently phosphorylated by cellular nucleotide kinases (UMP-CMP kinase and NDP kinase) to form the pharmacologically active triphosphate metabolite, GS-461203. nih.goveuropa.eufda.govnih.gov Dephosphorylation of GS-606965 can also lead to the formation of GS-331007. mdpi.comfda.gov

Cell-Type Specificity of Metabolic Enzyme Expression and Activity

The cell-type specificity of metabolic enzyme expression and activity plays a crucial role in the metabolism of sofosbuvir and the subsequent formation of this compound. Enzymes like CatA and CES1, responsible for the initial hydrolysis of sofosbuvir to this compound, are expressed in hepatocytes. nih.goveuropa.eufda.govnih.gov The activity levels of these enzymes can differ between cell types and species, potentially leading to variations in the rate and extent of this compound formation. For example, studies using a hepatically-derived cell line with low CES1 activity but high CatA activity showed less efficient metabolism to the triphosphate compared to primary human hepatocytes, suggesting the importance of both enzymes in the metabolic pathway. europa.eu The subsequent metabolism of this compound by HINT1 also contributes to the cell-type specificity of the metabolic fate. nih.govmdpi.com

In Vivo Non-Human Animal Studies of Metabolic Fate

In vivo studies in non-human animal models have provided insights into the systemic metabolic fate, distribution, and elimination of this compound and its metabolites.

Metabolite Identification and Profiling in Animal Models (e.g., Rat, Dog, Mouse)

In vivo studies in animal models such as rats, dogs, and mice have confirmed the formation of this compound as a metabolite of sofosbuvir. This compound, along with GS-331007, has been detected in various biological matrices in these species. nih.govnih.gov Across all species and matrices examined, GS-331007 was consistently the major drug-related material, accounting for over 80% of total exposure in plasma, urine, and feces. nih.govnih.gov this compound was also detected, particularly in rat liver and plasma. nih.govnih.gov In dogs, following a single oral dose of sofosbuvir, GS-331007 was the predominant metabolite in plasma, accounting for a large percentage of the total plasma AUC, while this compound accounted for a smaller percentage. europa.eunih.gov

Distribution and Elimination of this compound and its Metabolites in Animal Biofluids and Tissues (e.g., Plasma, Urine, Liver, Feces)

Studies in animals have investigated the distribution and elimination of this compound and its metabolites. Following administration of sofosbuvir, this compound is present in plasma and is cleared relatively rapidly. nih.govasm.orgasm.org For instance, in a study in healthy subjects administered GS-9851 (the prodrug), this compound reached peak plasma concentrations at 1.5 to 3.0 hours postdose and was cleared with an elimination half-life of 2.0 to 3.0 hours. nih.govasm.org While this specific data is from healthy subjects, preclinical animal studies would have informed these observations.

In terms of distribution, this compound has been detected in rat liver and plasma. nih.govnih.gov The active metabolite, GS-461203, was detected in the liver of rats and dogs but not consistently in mice or monkeys following administration of the prodrug, suggesting species differences in the efficiency of the metabolic activation pathway leading to the triphosphate. fda.gov

Elimination of drug-related material primarily occurs via renal excretion, with GS-331007 being the major component recovered in urine. fda.govnih.gov While this compound is an intermediate, its presence in biofluids and tissues reflects its transient nature in the metabolic cascade. The majority of a radioactive dose in dogs and mice was recovered in urine within a relatively short timeframe. nih.gov

Based on the available data from preclinical studies, the following table summarizes some key findings regarding this compound and related metabolites in different animal species:

| Species | Matrix | Major Metabolite(s) Detected | Notes | Source(s) |

| Rat | Plasma | GS-331007, this compound | GS-331007 is the major drug-related material. | nih.govnih.gov |

| Rat | Liver | GS-331007, this compound, GS-461203 (detected) | GS-331007 is the major drug-related material. GS-461203 detected. | nih.govfda.govnih.gov |

| Rat | Urine | GS-331007 (major), Sofosbuvir | GS-331007 is the major component recovered. | fda.govnih.gov |

| Rat | Feces | GS-331007 (major) | GS-331007 is the major drug-related material. | nih.govnih.gov |

| Dog | Plasma | GS-331007 (major), this compound, M4 (proposed glucuronidation) | GS-331007 accounts for the majority of total plasma AUC. | europa.eunih.gov |

| Dog | Liver | GS-461203 (detected) | GS-461203 was efficiently formed and persisted. | fda.govtga.gov.au |

| Dog | Urine | GS-331007 (major) | Majority of radioactive dose recovered in urine. | nih.govnih.gov |

| Dog | Feces | GS-331007 (major) | GS-331007 is the major drug-related material. | nih.govnih.gov |

| Mouse | Urine | Major recovery of radioactive dose in urine. | nih.gov | |

| Mouse | Liver | GS-461203 (detected at higher doses of prodrug) | Less efficient formation of GS-461203 compared to rats and dogs. | fda.gov |

| Monkey | Hepatocytes | Conversion to GS-461203 observed. | Efficiency compared to human hepatocytes noted. | nih.goveuropa.euasm.orgtga.gov.au |

| Monkey | Liver | GS-461203 (not detected consistently at standard prodrug doses) | Less efficient formation of GS-461203 compared to rats and dogs. | fda.gov |

Evaluation of Metabolite Profile Across Different Animal Species

Preclinical research investigating the metabolism of this compound has involved the evaluation of its metabolite profile across various animal species, including rats, dogs, monkeys, mice, and rabbits. These studies were primarily conducted in the context of understanding the metabolic fate of the prodrugs GS-9851 and sofosbuvir (GS-7977), from which this compound is an intermediate metabolite.

This compound is formed through the hydrolysis of GS-9851 or sofosbuvir. wikipedia.orgpharmgkb.org Subsequently, this compound is further metabolized, primarily to the inactive nucleoside metabolite GS-331007, and also to an inactive uridine monophosphate, GS-606965. wikipedia.orgnih.gov

Across the species studied, GS-331007 was consistently identified as the major drug-related component in all matrices examined, including plasma, urine, and feces, accounting for over 80% of the total exposure in these matrices. wikipedia.orgresearchgate.netmims.com

This compound was detected in various species and matrices. It was found in rat liver and plasma. wikipedia.orgresearchgate.netmims.com In studies involving dogs administered a single oral dose of sofosbuvir, this compound was identified in plasma, contributing a minor percentage (1.6%) to the total plasma AUC, in contrast to the major metabolite, GS-331007, which accounted for 93.4%. wikipedia.orgmims.com this compound was generally detected in the plasma of all species administered sofosbuvir. researchgate.netmims.com

While this compound was detected, its concentrations in plasma were observed to decline rapidly. wikipedia.orgnih.gov Preclinical pharmacokinetic studies indicated a rapid elimination of this compound, with an elimination half-life of approximately 2.0 to 3.0 hours. wikipedia.orgnih.gov Sufficient systemic exposure to this compound was noted in the animal species utilized for toxicology assessments, specifically rats and dogs. nih.gov

In vitro studies using hepatocytes derived from rats, dogs, monkeys, and humans also demonstrated the conversion of the parent prodrug (GS-9851) to the active triphosphate (GS-461203), and these studies similarly indicated the formation of this compound as an intermediate metabolite in the metabolic pathway. nih.govwikipedia.orgresearchgate.netuni.lu The metabolite profile of sofosbuvir in plasma did not show significant differences between species, with rats and dogs being adequately characterized in this regard. wikipedia.orgnih.gov

The following table summarizes the detection of this compound and other key metabolites in different preclinical species and matrices:

| Compound | Rat (Plasma) | Rat (Liver) | Rat (Urine) | Rat (Feces) | Rat (Milk) | Dog (Plasma) | Dog (Liver) | Dog (Urine) | Dog (Feces) | Monkey (Hepatocytes) | Mouse (Plasma) | Mouse (Liver) | Rabbit (Plasma) | Human (Hepatocytes) |

| This compound | Detected wikipedia.orgresearchgate.netmims.com | Detected wikipedia.orgresearchgate.netmims.com | Not specified | Not specified | Detected wikipedia.org | Detected wikipedia.orgmims.com | Not specified | Not specified | Not specified | Detected (via parent) nih.govwikipedia.orgresearchgate.netuni.lu | Detected wikipedia.org | Not specified | Not specified | Detected (via parent) nih.govwikipedia.orgresearchgate.netuni.lu |

| GS-331007 | Major wikipedia.orgresearchgate.netmims.com | Not specified | Major wikipedia.orgresearchgate.netmims.com | Major wikipedia.orgresearchgate.netmims.com | Major wikipedia.orgresearchgate.netmims.com | Major wikipedia.orgmims.com | Not specified | Major wikipedia.orgresearchgate.netmims.com | Major wikipedia.orgresearchgate.netmims.com | Detected (via parent) wikipedia.orgnih.gov | Detected wikipedia.org | Not specified | Detected wikipedia.org | Detected (via parent) wikipedia.orgnih.gov |

| GS-461203 | Detected (Liver) wikipedia.orgresearchgate.net | Detected wikipedia.orgresearchgate.net | Not specified | Not specified | Not specified | Detected (Liver) wikipedia.orgresearchgate.net | Detected wikipedia.orgresearchgate.net | Not specified | Not specified | Not detected wikipedia.orgresearchgate.net | Not measured (Liver) wikipedia.orgresearchgate.net | Not measured wikipedia.orgresearchgate.net | Not specified | Detected nih.govwikipedia.orgresearchgate.netuni.lu |

| GS-606965 | Minor pathway wikipedia.org | Not specified | Not specified | Not specified | Not specified | Detected (Minor) wikipedia.org | Not specified | Not specified | Not specified | Detected (via parent) wikipedia.orgnih.gov | Not specified | Not specified | Not specified | Detected (via parent) wikipedia.orgnih.gov |

Note: "Detected (via parent)" indicates that the metabolite was identified in studies involving the parent compound (sofosbuvir or GS-9851) in hepatocytes from that species.

Analytical and Bioanalytical Methodologies for Investigating Gs 566500 in Research

High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) for Quantification

High-Performance Liquid Chromatography–Tandem Mass Spectrometry (LC-MS/MS) stands as the cornerstone technique for the quantification of GS-566500 in biological samples. This method offers the necessary sensitivity and specificity to distinguish this compound from its parent compounds, other metabolites, and endogenous matrix components. Validated LC-MS/MS methods have been widely employed for determining the concentrations of this compound in matrices such as plasma and urine in both preclinical and clinical studies. researchgate.netmims.comwikipedia.orgnih.govnih.gov

The validation of these LC-MS/MS methods typically involves establishing parameters such as the lower limit of quantification (LLQ), linear range, accuracy, and precision. For the quantification of this compound in plasma, reported LLQ values are commonly around 10 ng/ml, with linear ranges extending up to 5,000 ng/ml. researchgate.netmims.comwikipedia.orgwikipedia.org In urine, the LLQ is also typically 10 ng/ml, with a broader linear range up to 10,000 ng/ml. researchgate.netmims.comwikipedia.org Precision, assessed through intraday and interday variability, has been demonstrated to be within acceptable limits for accurate quantification of this compound in plasma and urine. researchgate.net

The application of LC-MS/MS allows for the precise measurement of this compound concentrations over time, providing essential data for pharmacokinetic analysis.

Method Development and Validation for Metabolite Analysis in Biological Matrices

The comprehensive analysis of this compound in research extends beyond simple quantification to the broader scope of metabolite profiling in various biological matrices. Method development and validation for metabolite analysis are critical to identify and quantify this compound alongside its parent compounds and subsequent metabolites. These methods are applied to diverse matrices, including plasma, urine, feces, and tissue samples (such as liver) from preclinical species (e.g., rat, dog, monkey) and humans. guidetopharmacology.orgwikidata.orgresearchgate.net

Validated LC-MS/MS methods are routinely used for simultaneous determination of this compound and related compounds like sofosbuvir (B1194449), GS-331007, GS-606965, and the active triphosphate GS-461203 (though the triphosphate is typically measured intracellularly). researchgate.netmims.comwikipedia.orgnih.govnih.govwikipedia.orgwikipedia.org The development process involves optimizing chromatographic separation to resolve the different compounds and mass spectrometric conditions for sensitive detection and identification based on their unique mass-to-charge ratios and fragmentation patterns.

The metabolic pathway leading to the formation of this compound is a key consideration in method development. This compound is primarily formed from its parent prodrugs (like SOF and GS-9851) through hydrolysis catalyzed by enzymes such as carboxylesterase 1 (CES1) and cathepsin A (CatA). researchgate.netwikipedia.orgguidetopharmacology.orgwikidata.orgnih.gov Subsequent metabolism of this compound by enzymes like histidine triad (B1167595) nucleotide-binding protein 1 (HINT1) leads to the formation of other metabolites, including the predominant circulating metabolite GS-331007 and the intermediate monophosphate GS-606965. researchgate.netmims.comwikipedia.orgwikipedia.orgwikidata.orgnih.govwikipedia.org Validated methods must account for these metabolic conversions to provide a complete picture of drug disposition. Validation ensures the reliability and accuracy of the data obtained from these complex biological matrices, often adhering to regulatory guidelines such as those from the ICH. guidetopharmacology.org

Application of Radiolabeled Compounds for Tracing Metabolic Pathways

These studies involve collecting samples (e.g., plasma, urine, feces) over time and analyzing the distribution of radioactivity. Techniques such as liquid scintillation counting quantify the total radioactivity, while chromatographic separation (often coupled with radio-detection or off-line analysis of fractions) is used to profile the individual radioactive components. guidetopharmacology.orgwikipedia.orgwikipedia.org

Findings from radiolabeled studies have confirmed that while GS-331007 is often the most abundant circulating metabolite, this compound is a detectable and quantifiable component of the total circulating radioactivity. guidetopharmacology.orgwikidata.orgresearchgate.netwikipedia.orgwikipedia.orgmims.com For example, in some preclinical species, this compound has been shown to account for a notable percentage of the total plasma AUC of drug-related material. guidetopharmacology.org These studies are vital for understanding the extent of conversion to this compound and its subsequent metabolic fate, providing crucial data for mass balance and excretion profiles.

Noncompartmental Analysis of Metabolite Concentration-Time Data in Preclinical Studies

Noncompartmental analysis (NCA) is a standard approach used to characterize the pharmacokinetic profile of this compound based on the concentration-time data obtained from biological samples in preclinical studies. researchgate.netmims.comwikipedia.orgnih.govnih.gov Following the quantification of this compound in matrices like plasma using validated bioanalytical methods, NCA is applied to determine key pharmacokinetic parameters without making assumptions about a specific compartmental model.

Software packages such as WinNonlin are commonly used to perform NCA. researchgate.netmims.comwikipedia.orgnih.gov Parameters calculated for this compound typically include maximum concentration (Cmax), time to reach maximum concentration (tmax), area under the concentration-time curve (AUC) from time zero to the last measurable concentration (AUC0-t) and extrapolated to infinity (AUC0-inf), and elimination half-life (t1/2). researchgate.netmims.comwikipedia.orgnih.govnih.gov

Preclinical pharmacokinetic studies in various animal species have provided valuable data on the disposition of this compound. These studies have shown that this compound is generally cleared rapidly from plasma, with reported elimination half-lives in the range of a few hours in species like dogs and in human studies involving a related prodrug. researchgate.netmims.comwikipedia.org Analysis of AUC and Cmax values across different dose levels in preclinical studies allows for the assessment of dose proportionality for this compound exposure. nih.govdntb.gov.ua

The following table presents representative pharmacokinetic parameters for this compound observed in some studies:

| Parameter | Value Range (e.g., in hours or ng/mL) | Matrix | Species/Study Type | Source |

| tmax | 1.5 - 3.0 h | Plasma | Healthy Subjects (from GS-9851 administration) | researchgate.netwikipedia.orgnih.gov |

| t1/2 | 2.0 - 3.0 h | Plasma | Healthy Subjects (from GS-9851 administration) | researchgate.netwikipedia.org |

| AUC | Increased with dose | Plasma | Healthy Subjects (from GS-9851 administration) | mims.comdntb.gov.ua |

| Cmax | Increased with dose | Plasma | Healthy Subjects (from GS-9851 administration) | mims.comdntb.gov.ua |

| Contribution to total plasma AUC | ~1.6% (Dog), ~13.5% (Mouse) | Plasma | Preclinical Species (from Sofosbuvir administration) | guidetopharmacology.org |

| Percentage recovered in urine | <1% of administered dose | Urine | Healthy Subjects (from GS-9851 administration) | mims.com |

Theoretical and Methodological Implications for Future Antiviral Drug Discovery

Theoretical Frameworks for Prodrug Design Based on Metabolic Activation

The design of nucleotide analog prodrugs, such as sofosbuvir (B1194449), is fundamentally based on the theoretical framework of metabolic activation. These prodrugs are engineered to overcome limitations associated with the delivery of the highly polar and charged nucleoside monophosphates or triphosphates into target cells, particularly hepatocytes for liver-tropic viruses like Hepatitis C Virus (HCV). fda.govnih.gov The prodrug strategy aims to create a more lipophilic molecule that can efficiently cross cell membranes. Once inside the cell, the prodrug undergoes a series of enzymatic transformations to release the active nucleoside triphosphate.

GS-566500 represents a critical step in this metabolic cascade. For sofosbuvir, the initial step involves the hydrolysis of the carboxyl ester moiety of the phosphoramidate (B1195095) prodrug. fda.govresearchgate.net This hydrolysis is primarily catalyzed by intracellular enzymes such as human carboxylesterase 1 (hCE1) and cathepsin A (CatA), leading to the formation of this compound. nih.goveuropa.eufda.govresearchgate.net The formation of this compound illustrates the principle of targeted enzymatic cleavage as a mechanism for initiating the activation of a prodrug within the cell. The theoretical framework posits that by designing prodrugs susceptible to cleavage by specific intracellular enzymes, the release of active drug can be localized to the intended target cells or tissues, thereby potentially reducing systemic exposure to high concentrations of the active metabolite and minimizing off-target effects. The enzymes responsible for the formation of this compound are part of this theoretical consideration in designing prodrugs for hepatic delivery. fda.govfda.gov

Conceptual Role of Intermediate Metabolites in Designing Improved Antiviral Agents

Intermediate metabolites, even if inactive like this compound, play a crucial conceptual role in the design and optimization of antiviral agents. The metabolic pathway of sofosbuvir involves the conversion of this compound by histidine triad (B1167595) nucleotide binding protein 1 (HINT1) into either the inactive nucleoside metabolite GS-331007 or the uridine (B1682114) monophosphate GS-606965. nih.govasm.orgncats.ioeuropa.eufda.govresearchgate.net GS-606965 is subsequently phosphorylated through the pyrimidine (B1678525) nucleotide biosynthesis pathway to yield the active triphosphate, GS-461203. tga.gov.auncats.iofda.govresearchgate.netnih.gov

The existence and fate of intermediates like this compound highlight several design considerations:

Metabolic Bottlenecks: Understanding the enzymes that process this compound (HINT1) and the subsequent phosphorylation steps can reveal potential metabolic bottlenecks or alternative routes that might limit the formation of the active triphosphate. Future prodrug designs could aim to bypass less efficient steps or minimize the formation of inactive metabolites by altering the structure of the prodrug or its leaving groups.

Methodological Advancements in Tracing Complex Metabolic Pathways

Elucidating the metabolic fate of nucleotide analog prodrugs and their intermediates, including this compound, necessitates sophisticated methodological approaches. The studies that characterized the metabolism of sofosbuvir and related compounds relied heavily on advanced analytical techniques, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). nih.govresearchgate.net This methodology allows for the sensitive and specific quantification of the parent prodrug, intermediate metabolites like this compound, and downstream products in complex biological matrices such as plasma, urine, and cell lysates. nih.govasm.orgfda.govdrugbank.comtga.gov.auresearchgate.netgilead.comgilead.com

Furthermore, a combination of in vitro and in vivo studies has been instrumental. In vitro experiments using primary human hepatocytes or liver subcellular fractions (microsomes, cytosol) have been used to identify the enzymes involved in the formation and metabolism of this compound and to characterize the kinetics of these reactions. nih.govtga.gov.aueuropa.eufda.govresearchgate.net In vivo studies in animal models (rats, dogs, monkeys) and human clinical trials have provided data on the systemic exposure, clearance, and excretion of this compound and other metabolites, helping to piece together the complete metabolic map. nih.govasm.orgtga.gov.aueuropa.eufda.govdrugbank.comtga.gov.auresearchgate.netgilead.comgilead.com These methodological advancements in analytical chemistry and experimental design are crucial for understanding the complex metabolic pathways of nucleotide analog prodrugs and are directly applicable to the study of new antiviral candidates.

Implications for Repurposing Antiviral Nucleotide Analogs for Emerging Viral Infections (e.g., Dengue Virus)

The success of nucleotide analog prodrugs like sofosbuvir against HCV, which targets the viral RNA-dependent RNA polymerase (NS5B), has significant implications for repurposing these agents or developing new ones for other RNA viruses that rely on similar polymerase enzymes for replication. Dengue virus (DENV), a member of the Flaviviridae family like HCV, also possesses an RNA-dependent RNA polymerase (NS5 RdRp) that is essential for its life cycle and represents a potential antiviral target. imrpress.comnih.govresearchgate.net

While this compound itself is an intermediate metabolite in the HCV pathway, the knowledge gained from studying its formation and fate within the metabolic activation of sofosbuvir is highly relevant to repurposing efforts for Dengue virus. Repurposing a nucleotide analog prodrug developed for HCV for use against DENV requires a thorough understanding of how the prodrug will be metabolized within Dengue-infected cells and the host. The metabolic pathway involving the conversion of the parent prodrug to this compound and then downstream towards the active triphosphate would need to be assessed in the context of Dengue-susceptible cells. Differences in the expression or activity of key metabolic enzymes (like CatA, CES1, HINT1, and kinases) in different cell types or in response to Dengue infection could influence the efficiency of active metabolite formation.

Q & A

Q. What metabolic pathways transform sofosbuvir into this compound, and how can in vitro models validate these pathways?

- Methodological Answer : Sofosbuvir is hydrolyzed in plasma by Cathepsin A (CatA) and carboxyl esterase 1 (CES1) to form this compound, which is further metabolized to the active uridine triphosphate analog. In vitro studies using human hepatocytes or recombinant enzymes (e.g., CES1) can quantify hydrolysis rates. Validate findings by comparing in vitro metabolite formation rates with in vivo plasma concentrations, ensuring alignment with clinical PK data .

Advanced Research Questions

Q. How do hepatic and renal impairments differentially affect this compound pharmacokinetics, and how should study designs address these contradictions?

- Methodological Answer : Hepatic impairment increases this compound exposure (Cmax: +49–60%; AUC: +66–87%) due to reduced clearance, while severe renal impairment elevates AUC by 244%. Design population-specific studies:

- Hepatic : Stratify participants by Child-Pugh class and monitor albumin/bilirubin levels to assess metabolic capacity .

- Renal : Adjust for dialysis timing (68% of this compound is removed during dialysis) and include ESRD cohorts with pre-/post-dialysis PK sampling .

- Contradiction Analysis : Use multivariate regression to disentangle organ-specific clearance mechanisms (e.g., hepatic vs. renal elimination pathways) .

Q. What statistical approaches resolve contradictions in this compound exposure variability across demographic subgroups (e.g., age, organ function)?

- Methodological Answer : Apply mixed-effects modeling to account for covariates like creatinine clearance (CrCl) or hepatic enzyme activity. For example, in renal impairment, this compound’s AUC correlates inversely with CrCl (r²=0.89). Use bootstrapping or sensitivity analyses to confirm robustness, particularly when exposure variability exceeds 30% .

Q. How can researchers integrate in vitro metabolic data with in vivo PK findings to predict this compound drug-drug interactions (DDIs)?

- Methodological Answer : Conduct cytochrome P450 inhibition/induction assays and transporter studies (e.g., OATP1B1/3) using hepatocyte models. Compare in vitro IC₅₀ values with clinical plasma concentrations to calculate risk indices (e.g., [I]/IC₅₀ >0.1 indicates potential DDI). Validate predictions using physiologically based pharmacokinetic (PBPK) modeling, ensuring alignment with observed clinical interactions .

Data Analysis and Contradiction Management

Q. How should researchers handle discrepancies in this compound accumulation ratios between single-dose and multiple-dose studies?

- Methodological Answer : Compute accumulation ratios (Rac) using Rac = AUCτ,ss / AUC₀–∞,single. In an 8-day study, this compound showed minimal accumulation (Rac =1.05), likely due to saturable enzymatic clearance. If Rac deviates (>1.5), re-evaluate assay sensitivity (e.g., lower limit of quantification) or consider nonlinear kinetics via Michaelis-Menten modeling .

Q. What methodologies validate the bioanalytical specificity of this compound assays in complex biological matrices (e.g., hemodialysis samples)?

- Methodological Answer : Test for matrix effects by spiking this compound into dialysis fluid or uremic plasma. Use post-column infusion to detect ion suppression/enhancement. Cross-validate with an orthogonal method (e.g., LC-HRMS) and confirm specificity by analyzing 6+ individual matrices without interference .

Study Design for Special Populations

Q. What protocols ensure reliable PK data collection for this compound in hemodialysis patients?

-

Methodological Answer : Time blood draws to pre- and post-dialysis sessions (e.g., 0–96 hr post-dose). Quantify dialysis clearance (CLD) using:

where Cpre and Cpost are plasma concentrations pre-/post-dialysis. Adjust doses based on CLD and rebound kinetics .

Q. How can researchers optimize sampling schedules for this compound in pediatric or geriatric populations?

- Methodological Answer : Use sparse sampling combined with population PK (PopPK) models. For pediatrics, leverage allometric scaling (e.g., body weight³/⁴ for clearance). In geriatrics, stratify by CrCl and hepatic function, and include dense sampling at anticipated Tmax (2–4 hr post-dose) to capture age-related absorption delays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.